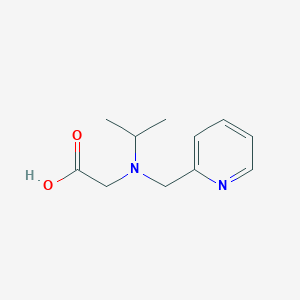

(Isopropyl-pyridin-2-ylmethyl-amino)-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[propan-2-yl(pyridin-2-ylmethyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-9(2)13(8-11(14)15)7-10-5-3-4-6-12-10/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRZVTRUVPDQFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyridine and Amino Acid Scaffolds in Synthetic Chemistry

The pyridine (B92270) ring and amino acid scaffolds are two of the most ubiquitous and important structural motifs in synthetic chemistry, each contributing unique and highly desirable properties to a molecule.

Pyridine , a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in a vast array of functional molecules. researchgate.netrsc.orgnih.gov Its aromaticity provides a rigid and planar framework, while the nitrogen atom imparts a slightly basic character and the ability to participate in hydrogen bonding and metal coordination. nih.gov This nitrogen atom also influences the electronic properties of the ring, making it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs due to its ability to enhance solubility, bioavailability, and target engagement. researchgate.netenpress-publisher.com Its presence in natural products like nicotine (B1678760) and vitamin B3 (niacin) further underscores its biological relevance. rsc.orgnih.gov

Amino acids , the building blocks of proteins, offer a versatile and chiral scaffold for synthetic chemists. mdpi.comfrontiersin.org The presence of both an amine and a carboxylic acid group provides convenient handles for a wide range of chemical transformations, including peptide bond formation, esterification, and amidation. mdpi.com The diverse side chains of the 20 proteinogenic amino acids, as well as a plethora of non-natural amino acids, allow for the introduction of various functionalities, such as hydrophobicity, hydrophilicity, charge, and steric bulk. researchgate.net This inherent diversity and biocompatibility make amino acid scaffolds ideal for the construction of peptidomimetics, drug delivery systems, and chiral ligands for asymmetric catalysis. mdpi.comresearchgate.net

The combination of these two powerful scaffolds in a single molecule, as seen in (Isopropyl-pyridin-2-ylmethyl-amino)-acetic acid, offers a synergistic effect, creating a platform for the development of novel compounds with tailored properties.

Overview of the Research Landscape for Amino Acid Derivatives Bearing Heterocyclic Moieties

The field of amino acid derivatives bearing heterocyclic moieties is a vibrant and rapidly expanding area of chemical research. nih.govumontpellier.fr Scientists are increasingly exploring the synthesis and application of these hybrid molecules, recognizing their potential to address a wide range of scientific challenges.

Research in this area is broadly focused on several key themes:

Medicinal Chemistry: A significant portion of the research is dedicated to the design and synthesis of novel therapeutic agents. The incorporation of heterocyclic rings into amino acid structures can lead to compounds with enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. nih.govnih.gov For example, heterocyclic amino acid derivatives have shown promise as antiviral, antibacterial, and anticancer agents. nih.govresearchgate.net

Catalysis: Chiral amino acid derivatives containing heterocyclic moieties are being developed as highly efficient and selective ligands for asymmetric catalysis. The heterocyclic ring can coordinate to a metal center, while the chiral amino acid backbone provides a well-defined steric and electronic environment to control the stereochemical outcome of a reaction.

Materials Science: These compounds are also being investigated for their potential in materials science. The self-assembly properties of amino acids can be modulated by the introduction of heterocyclic groups, leading to the formation of novel supramolecular structures such as gels, liquid crystals, and nanoparticles.

The synthesis of these derivatives often involves the coupling of a pre-functionalized heterocycle with an amino acid ester or the construction of the heterocyclic ring onto an existing amino acid scaffold. rdd.edu.iq The development of efficient and versatile synthetic methodologies remains a key focus of research in this field.

Rationale for Investigating Isopropyl Pyridin 2 Ylmethyl Amino Acetic Acid

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several potential synthetic disconnections. The most logical approach involves disconnecting the bonds around the central nitrogen atom, suggesting a sequential N-alkylation strategy.

Figure 1: Retrosynthetic Analysis of this compound

This analysis identifies three key precursors for the synthesis:

Pyridine Moiety Precursor : 2-Pyridinecarboxaldehyde (B72084) or a derivative like 2-(chloromethyl)pyridine (B1213738). 2-(Chloromethyl)pyridine can be synthesized from 2-picoline-N-oxide using reagents like phosphoryl chloride. wikipedia.org

Isopropyl Moiety Precursor : Isopropylamine (B41738).

Acetic Acid Moiety Precursor : A glycine (B1666218) equivalent, such as ethyl bromoacetate (B1195939) or chloroacetic acid. researchgate.net

The primary synthetic strategy would therefore be the formation of the secondary amine, N-(isopropyl)-N-(pyridin-2-ylmethyl)amine, followed by alkylation with an acetic acid synthon.

Optimized Reaction Pathways and Reaction Condition Studies

The formation of the N-(isopropyl)-N-(pyridin-2-ylmethyl)amine intermediate is a critical step. Two primary strategies are prevalent:

Reductive Amination: This is a highly efficient method involving the reaction of 2-pyridinecarboxaldehyde with isopropylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Reaction Conditions: The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. A variety of reducing agents can be employed, from milder hydride reagents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. Catalytic methods are often preferred for their cleaner work-up and higher atom economy.

Direct N-Alkylation: This strategy involves the direct reaction of isopropylamine with an electrophilic pyridine precursor, such as 2-(chloromethyl)pyridine. wikipedia.orgsigmaaldrich.com This is a classic Sₙ2 reaction.

Reaction Conditions: This reaction is typically performed in a polar aprotic solvent like acetonitrile (B52724) or DMF in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to scavenge the HCl generated. Care must be taken to control the reaction temperature to prevent over-alkylation, which would lead to the formation of a quaternary ammonium (B1175870) salt. The use of excess amine can also favor the formation of the desired secondary amine.

| Parameter | Reductive Amination | Direct N-Alkylation |

| Pyridine Precursor | 2-Pyridinecarboxaldehyde | 2-(Chloromethyl)pyridine |

| Amine Precursor | Isopropylamine | Isopropylamine |

| Key Reagents | Reducing agent (e.g., NaBH₄, H₂/Pd-C) | Base (e.g., K₂CO₃, Et₃N) |

| Typical Solvents | Methanol, Ethanol | Acetonitrile, DMF |

| Advantages | High selectivity, mild conditions | Simple procedure, readily available starting materials |

| Disadvantages | Requires a reducing agent | Risk of over-alkylation, 2-(chloromethyl)pyridine can be lachrymatory |

Once the N-(isopropyl)-N-(pyridin-2-ylmethyl)amine intermediate is synthesized, the acetic acid moiety is introduced. The most common method is alkylation with an α-haloacetic acid derivative.

Alkylation and Hydrolysis: The secondary amine is reacted with an ester of a haloacetic acid, such as ethyl bromoacetate or tert-butyl chloroacetate, in the presence of a base. This yields the corresponding ester of the target molecule. Subsequent hydrolysis of the ester under acidic or basic conditions provides the final carboxylic acid. The use of a tert-butyl ester is advantageous as it can be cleaved under mild acidic conditions (e.g., with trifluoroacetic acid), which is compatible with many other functional groups. researchgate.net

An alternative route involves starting with N-isopropylglycine and alkylating its nitrogen with 2-(chloromethyl)pyridine. This requires protection of the carboxylic acid group of the N-isopropylglycine prior to alkylation, followed by a deprotection step. monash.edu

| Alkylating Agent | Base | Solvent | Subsequent Step | Key Considerations |

| Chloroacetic acid | K₂CO₃ | Water/Methanol | Direct formation of the acid | Potential for side reactions; simple and direct. researchgate.net |

| Ethyl bromoacetate | Et₃N | Acetonitrile | Saponification (e.g., NaOH, then H⁺) | Standard ester hydrolysis conditions. |

| tert-Butyl bromoacetate | DIPEA | Dichloromethane (B109758) | Acidolysis (e.g., TFA) | Mild deprotection, suitable for sensitive substrates. |

While this compound itself is achiral, its analogues containing a stereocenter, such as (Isopropyl-pyridin-2-ylmethyl-amino)-propanoic acid, require stereoselective synthetic methods to obtain enantiomerically pure forms. nih.gov The stereocenter is typically introduced during the C-C bond formation or alkylation step.

Chiral Auxiliaries: One established method involves attaching a chiral auxiliary to the glycine or alanine (B10760859) precursor. For instance, an Evans oxazolidinone auxiliary can be acylated to form an N-acyloxazolidinone. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate, which can then be alkylated with 2-(chloromethyl)pyridine. The diastereoselectivity of the alkylation is controlled by the chiral auxiliary, which is subsequently cleaved to yield the enantiomerically enriched amino acid analogue.

Asymmetric Catalysis: Modern approaches utilize chiral catalysts to control the stereochemistry. For example, the asymmetric alkylation of a glycine Schiff base can be performed using a chiral phase-transfer catalyst. nih.gov These catalysts, often derived from cinchona alkaloids, create a chiral environment around the enolate, directing the incoming electrophile (2-(chloromethyl)pyridine) to one face of the molecule, resulting in high enantiomeric excess. nih.gov

These methods provide access to all possible stereoisomers of analogues, which is crucial for structure-activity relationship studies in medicinal chemistry. fau.de

Green Chemistry Principles in Synthetic Design and Implementation

Incorporating green chemistry principles into the synthesis of this compound can significantly reduce its environmental impact.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials from the starting materials into the final product. Reductive amination using catalytic hydrogenation has a higher atom economy than using stoichiometric hydride reagents, as the only byproduct is water.

Use of Safer Solvents: Whenever possible, hazardous organic solvents should be replaced with greener alternatives. For certain amination reactions, water can be an effective solvent, especially when facilitated by reagents like potassium fluoride. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. As mentioned, catalytic hydrogenation for the reductive amination step is a prime example. nih.gov Furthermore, developing recyclable catalysts can further enhance the sustainability of the process.

One-Pot Reactions: Combining multiple reaction steps into a single pot without isolating intermediates can save significant amounts of solvent, energy, and time. A one-pot procedure for the reductive amination of 2-pyridinecarboxaldehyde followed by in-situ alkylation with ethyl bromoacetate could be developed, streamlining the synthesis. psu.edu

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning a synthetic route from a laboratory scale (milligrams to grams) to a preparative or pilot-plant scale (kilograms) introduces new challenges.

Reagent Selection and Cost: The cost and availability of starting materials become paramount. For instance, the relative cost and handling hazards of 2-pyridinecarboxaldehyde versus 2-(chloromethyl)pyridine would need to be evaluated for a large-scale process.

Thermal Management: Many reactions, particularly alkylations, are exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure consistent product quality. This requires the use of jacketed reactors with precise temperature control.

Process Safety: A thorough safety assessment is required. The handling of flammable solvents, corrosive reagents, and potentially unstable intermediates must be carefully managed. For example, reactions under pressure, such as catalytic hydrogenations, require specialized equipment like autoclaves. google.com

Purification Methods: Purification by column chromatography, common in the lab, is often impractical and expensive on a large scale. Alternative methods like crystallization, distillation, or salt formation and recrystallization must be developed to isolate and purify the product and intermediates efficiently.

Waste Management: The disposal of solvent and reagent waste is a significant cost and environmental concern in large-scale synthesis. Developing routes that minimize waste or allow for solvent recycling is critical.

By carefully considering these factors during the initial route design, a synthetic pathway can be developed that is not only efficient in the laboratory but also robust, safe, and economically viable for large-scale production. nih.gov

Theoretical and Computational Investigations of Isopropyl Pyridin 2 Ylmethyl Amino Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. A DFT study of "(Isopropyl-pyridin-2-ylmethyl-amino)-acetic acid" would typically involve optimizing the molecule's three-dimensional geometry to find its most stable (lowest energy) conformation.

From this optimized structure, a variety of ground-state properties could be calculated. These often include the distribution of electronic charge across the molecule, which helps in identifying electron-rich and electron-deficient regions. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and its kinetic stability. A smaller gap generally suggests that the molecule will be more reactive.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This table is for illustrative purposes only, as no published data exists.)

| Property | Hypothetical Value | Significance |

| Ground State Energy | -X Hartrees | Indicates the stability of the molecule. |

| HOMO Energy | -Y eV | Relates to the electron-donating ability. |

| LUMO Energy | -Z eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | (Y-Z) eV | Correlates with chemical reactivity. |

| Dipole Moment | D Debyes | Indicates the overall polarity of the molecule. |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate determinations of the electronic structure. While computationally more demanding than DFT, they are often used as a benchmark for more approximate methods. For a molecule like "this compound," these high-accuracy calculations would provide a very precise picture of its electronic energy levels and wave function, further refining the understanding of its chemical properties.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations focus on a static, minimum-energy structure, molecules are in reality dynamic entities. Molecular Dynamics (MD) simulations are employed to explore the conformational space of a molecule by simulating its motion over time. An MD simulation of "this compound" would involve placing the molecule in a simulated environment (such as a solvent like water) and calculating the forces between atoms to predict their movements.

These simulations can reveal the different shapes (conformations) the molecule can adopt, the relative stability of these conformations, and the energy barriers between them. This is particularly important for a flexible molecule like "this compound," which has several rotatable bonds. The results of MD simulations can provide insights into how the molecule might interact with biological targets, such as proteins, by revealing its preferred shapes in a physiological environment.

Computational Prediction of Spectroscopic Signatures

Computational methods can predict the spectroscopic signatures of a molecule, which can be invaluable for its experimental identification and characterization. For "this compound," these predictions would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. These predicted spectra can be compared with experimental data to confirm the molecule's structure.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule's chemical bonds can be calculated. This results in a predicted IR spectrum, where different peaks correspond to specific vibrational modes (e.g., C=O stretching, N-H bending). This can aid in the identification of functional groups within the molecule.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: This table is for illustrative purposes only, as no published data exists.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carboxylic Acid C=O | Stretch | ~1700-1750 |

| Carboxylic Acid O-H | Stretch | ~2500-3300 (broad) |

| Pyridine (B92270) Ring C=N | Stretch | ~1550-1650 |

| C-H (isopropyl) | Stretch | ~2850-3000 |

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. If "this compound" were to be involved in a chemical transformation, computational methods could be used to elucidate the step-by-step pathway of the reaction. This involves identifying the transition state, which is the highest energy point along the reaction coordinate.

By calculating the structure and energy of the transition state, chemists can determine the activation energy of the reaction, which is a key factor in determining the reaction rate. This type of analysis provides a detailed, atomic-level understanding of how the reaction proceeds, which is often difficult to obtain through experimental means alone.

Coordination Chemistry of Isopropyl Pyridin 2 Ylmethyl Amino Acetic Acid As a Ligand

Design Principles for Pyridine-Amino Acid Hybrid Ligands

The design of pyridine-amino acid hybrid ligands is a strategic area of coordination chemistry, aiming to create molecules with tailored properties for specific applications such as catalysis, sensing, and medicinal chemistry. The fundamental principle involves combining the distinct electronic and steric characteristics of a pyridine (B92270) ring with the versatile coordinating ability of an amino acid moiety.

Key design considerations include:

Nature of the Pyridine Ring: The electronic properties of the pyridine ring can be tuned by introducing electron-donating or electron-withdrawing substituents. This modification influences the Lewis basicity of the pyridine nitrogen and, consequently, the strength of the metal-ligand bond. mdpi.com The position of these substituents also plays a crucial role in the steric environment around the metal center.

Amino Acid Backbone: The choice of the amino acid component introduces chirality (unless glycine (B1666218) is used) and provides a robust framework for the ligand. The side chain of the amino acid can be varied to introduce additional functional groups or to modulate the steric bulk of the ligand.

Linker Group: The group connecting the pyridine and amino acid fragments is critical in defining the flexibility and pre-organization of the ligand. The length and rigidity of this linker determine the size and stability of the resulting chelate rings. For "(Isopropyl-pyridin-2-ylmethyl-amino)-acetic acid," the methylene (B1212753) bridge between the pyridine and the amino group allows for the formation of stable five- and six-membered chelate rings.

Hard and Soft Acid-Base (HSAB) Theory: Pyridine-amino acid ligands are excellent examples of ligands that can effectively coordinate with a variety of metal ions due to the presence of both hard (amino and carboxylate groups) and borderline soft (pyridine nitrogen) donor atoms. This allows for selective binding to different metal centers based on their HSAB characteristics.

The isopropyl group on the amino nitrogen in "this compound" introduces steric hindrance, which can influence the coordination geometry and the accessibility of the metal center to other molecules, a feature that can be exploited in the design of catalysts.

Synthesis and Characterization of Metal Complexes with "this compound"

While specific synthetic procedures for complexes of "this compound" are not detailed in the literature, general methods for the synthesis of metal complexes with analogous pyridine-amino acid ligands are well-established. These typically involve the reaction of a metal salt with the ligand in a suitable solvent, often with the addition of a base to deprotonate the carboxylic acid and/or the amino group.

The characterization of these complexes relies on a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=O (carboxylate), N-H (amino), and pyridine ring stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR provides detailed information about the structure of the complex in solution.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry and the nature of the metal-ligand bonding.

Elemental Analysis: To confirm the stoichiometry of the synthesized complexes.

Transition metals, with their partially filled d-orbitals, readily form stable complexes with pyridine-amino acid hybrid ligands. The synthesis of such complexes is often straightforward, involving the reaction of a metal salt (e.g., chlorides, nitrates, acetates) with the ligand in a solvent like water, ethanol, or methanol (B129727). researchgate.net The resulting complexes can be mononuclear, dinuclear, or polynuclear, depending on the ligand-to-metal ratio, the nature of the metal, and the reaction conditions. For instance, complexes of (S-2-(pyridine-4-ylmethylamino) succinic acid) with Co(II), Ni(II), and Zn(II) have been shown to form one-dimensional polymeric networks. researchgate.net

Table 1: Examples of Analogous Transition Metal Complexes with Pyridine-Amino Acid Hybrid Ligands

| Metal Ion | Ligand | Formula of Complex | Coordination Geometry | Reference |

|---|---|---|---|---|

| Co(II) | (S-2-(pyridine-4-ylmethylamino) succinic acid) | {[Co(PYSA)(H2O)2]·H2O}n | Distorted Octahedral | researchgate.net |

| Ni(II) | (S-2-(pyridine-4-ylmethylamino) succinic acid) | {[Ni(PYSA)(H2O)]·H2O}n | Distorted Octahedral | researchgate.net |

| Zn(II) | (S-2-(pyridine-4-ylmethylamino) succinic acid) | {[Zn(PYSA)(H2O)2]·H2O}n | Distorted Octahedral | researchgate.net |

Lanthanide ions, being hard acids, have a strong affinity for the oxygen and nitrogen donor atoms of pyridine-amino acid ligands. The coordination chemistry of lanthanides with amino acids often leads to the formation of dimeric or polymeric structures, where the carboxylate groups bridge multiple metal centers. jscimedcentral.com The larger ionic radii of lanthanides allow for higher coordination numbers, typically ranging from 7 to 9. Water molecules are often found in the primary coordination sphere. The synthesis usually involves the reaction of lanthanide salts (e.g., perchlorates, nitrates) with the ligand in an aqueous solution, with pH control being crucial for the isolation of specific complexes. jscimedcentral.com Information on actinide complexes with this class of ligands is scarce.

Table 2: Representative Lanthanide Complexes with Amino Acids

| Metal Ion | Ligand | Formula of Complex | Coordination Number | Reference |

|---|

Main group metals also form complexes with pyridine-amino acid hybrid ligands. The coordination chemistry is often dictated by the size and charge of the metal ion.

Alkali and Alkaline Earth Metals: These hard metal ions primarily interact with the hard carboxylate oxygen and amino nitrogen donors. DFT studies on macrocyclic compounds containing pyridine subunits have shown that alkali (Li+, Na+, K+) and alkaline earth (Be2+, Mg2+, Ca2+) metal cations can be effectively complexed. rsc.orgresearchgate.net

Group 13: Aluminum(III) complexes with related pyridyl-amido ligands have been synthesized and characterized, often exhibiting five-coordinate geometries. nih.govnih.govacs.org

Group 14: Lead(II) is known to form stable complexes with amino acids, typically involving chelation through the amino and carboxylate groups. nih.gov Tin(IV) complexes with related pyridine-based ligands have also been prepared, often resulting in octahedral geometries. st-andrews.ac.uk

Group 15 and 16: The coordination chemistry of heavier main group elements with pyridine-amino acid ligands is less explored.

Table 3: Examples of Main Group Metal Complexes with Related Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

|---|---|---|---|

| Al(III) | Bis(amido)pyridyl-thiolate | Square Pyramidal | nih.gov |

| Pb(II) | Simple Amino Acids | Hemidirected | nih.gov |

| Sn(IV) | Pyridine Thiosemicarbazones | Octahedral | st-andrews.ac.uk |

Ligand-Metal Binding Modes and Coordination Geometries

"this compound" is expected to act as a tridentate N,N,O-donor ligand, coordinating to a metal center through the pyridine nitrogen, the amino nitrogen, and one of the carboxylate oxygens. This would result in the formation of two stable chelate rings, one five-membered and one six-membered.

Common binding modes for analogous ligands include:

Tridentate (N,N,O): This is the most probable coordination mode for "this compound" with a single metal center, forming a stable bicyclic chelate structure.

Bidentate (N,N): Coordination through the pyridine and amino nitrogens, with the carboxylate group remaining uncoordinated or interacting with another metal center.

Bidentate (N,O): Chelation involving the amino nitrogen and the carboxylate oxygen, with the pyridine ring uncoordinated or bound to another metal ion.

Bridging: The carboxylate group can bridge two metal centers, leading to the formation of dinuclear or polynuclear structures.

The resulting coordination geometries are highly dependent on the metal ion's preferred coordination number and the steric constraints imposed by the ligand and any co-ligands. Common geometries include distorted octahedral for many transition metals, and higher coordination numbers for lanthanides. researchgate.netjscimedcentral.com

Electronic and Magnetic Properties of Metal-Ligand Adducts

The electronic and magnetic properties of metal complexes with pyridine-amino acid ligands are a direct consequence of the interaction between the metal ion's d- or f-orbitals and the ligand's orbitals.

Electronic Properties: The UV-visible spectra of these complexes are typically characterized by ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, in addition to d-d transitions for transition metal complexes. The energies of these transitions are sensitive to the nature of the metal, its oxidation state, and the coordination environment. Some complexes, particularly those of d10 metal ions like Zn(II) and Cd(II), can exhibit fluorescence, making them suitable for applications in sensing. researchgate.net

Magnetic Properties: For complexes with paramagnetic metal centers (e.g., Co(II), Ni(II), some lanthanides), magnetic susceptibility measurements provide insights into the spin state of the metal ion and the presence of magnetic interactions between metal centers in polynuclear complexes. For instance, studies on analogous Co(II) and Ni(II) complexes have revealed their paramagnetic nature. researchgate.net

The specific electronic and magnetic properties of complexes with "this compound" would need to be determined experimentally but are expected to align with the general trends observed for this class of versatile ligands.

Thermodynamics and Kinetics of Metal Ion Complexation

The kinetic aspect of complex formation pertains to the rate at which the complex is formed and the lability of the metal-ligand bonds. Kinetic stability, often described in terms of whether a complex is labile or inert, refers to the speed of ligand substitution reactions. libretexts.orgdalalinstitute.com A labile complex undergoes rapid ligand exchange, whereas an inert complex does so slowly. libretexts.orgdalalinstitute.com It is important to note that thermodynamic stability and kinetic lability are distinct concepts; a thermodynamically stable complex can be either kinetically labile or inert. libretexts.orglibretexts.orgresearchgate.net

Factors Influencing Thermodynamic Stability:

The Chelate Effect: this compound is a tridentate ligand, capable of forming two chelate rings with a metal ion through its pyridine nitrogen, secondary amine nitrogen, and carboxylate oxygen donor atoms. The formation of these chelate rings leads to a significant increase in the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands. shivajichk.ac.inslideshare.netlibretexts.orglibretexts.orgyoutube.comshodhsagar.com This phenomenon, known as the chelate effect, is primarily driven by a favorable increase in entropy upon chelation. libretexts.orglibretexts.orgshodhsagar.com The replacement of multiple solvent molecules by a single chelating ligand results in a greater number of free particles in the system, leading to a positive entropy change and a more negative Gibbs free energy of formation. libretexts.orgshodhsagar.com

Nature of Donor Atoms: The ligand possesses a combination of a soft donor (pyridine nitrogen), a borderline donor (secondary amine nitrogen), and a hard donor (carboxylate oxygen). This combination allows for effective coordination with a wide range of metal ions. The pyridine ring, being a π-acceptor, can contribute to the stability of complexes with transition metals through back-bonding. nih.gov

Basicity of Donor Groups: The basicity of the donor atoms plays a crucial role in determining the strength of the metal-ligand bonds. Generally, more basic ligands form more stable complexes. The secondary amine and the carboxylate group are expected to be the primary sites of protonation and their pKa values will influence the pH range over which stable complex formation occurs.

Steric Effects: The presence of the isopropyl group on the amine nitrogen introduces steric hindrance around the metal center. shodhsagar.comacs.orgdalalinstitute.com This steric bulk can influence the stability of the resulting complexes. While moderate steric hindrance can sometimes enhance selectivity for certain metal ions, excessive steric strain can lead to a decrease in complex stability compared to less hindered analogues. acs.orgacs.org The interplay between electronic effects and steric hindrance will ultimately dictate the stability of the metal complexes. acs.orgacs.org

Expected Kinetic Behavior:

The kinetic lability of metal complexes with this compound will be highly dependent on the nature of the central metal ion. General trends in the lability of metal aqua ions can be used to predict the rates of complex formation. libretexts.orglibretexts.org For instance, complexes with d-block metals such as Cu(II) and Zn(II) are generally expected to be labile, undergoing rapid ligand exchange. libretexts.org In contrast, complexes with metal ions that have high ligand field stabilization energies, such as Cr(III) and Co(III), are typically inert. libretexts.orglibretexts.org

While specific quantitative data is not available, the principles of coordination chemistry allow for a robust qualitative prediction of the thermodynamic and kinetic behavior of metal complexes with this compound. The interplay of the chelate effect, the nature of the donor atoms, and the steric influence of the isopropyl group will define the stability and reactivity of these coordination compounds.

Data Tables

As specific experimental data for the thermodynamics and kinetics of metal ion complexation with "this compound" are not available in the current body of scientific literature, representative data for structurally related ligands are presented below to illustrate the concepts discussed.

Table 1: Representative Stability Constants (log K) for Metal Complexes with Structurally Related Ligands.

| Metal Ion | Picolylamine (bidentate) | Iminodiacetic Acid (tridentate) |

| Cu(II) | 9.9 | 10.6 |

| Ni(II) | 7.5 | 8.3 |

| Zn(II) | 5.9 | 7.0 |

| Co(II) | 5.7 | 7.0 |

| Fe(II) | - | 5.9 |

| Mn(II) | - | 4.0 |

Note: Data is illustrative and sourced from various databases for analogous ligands to demonstrate general trends. Conditions (temperature, ionic strength) may vary.

Table 2: General Classification of the Kinetic Lability of Hexaaqua Metal Ions.

| Classification | Metal Ions | Characteristic Rate of Water Exchange (s⁻¹) |

| Very Labile | Cu(II), Cr(II), Alkali Metals, Alkaline Earth Metals | > 10⁸ |

| Labile | Zn(II), Co(II), Fe(II), Mn(II) | 10⁴ - 10⁸ |

| Inert | Cr(III), Co(III), Ru(III), Rh(III), Pt(II) | < 1 |

Note: This table provides a general guide to the kinetic behavior of metal ions, which is a primary determinant of the lability of their complexes. libretexts.orglibretexts.org

Reactivity Profiles and Derivatization Strategies for Isopropyl Pyridin 2 Ylmethyl Amino Acetic Acid

Amidation Reactions and Peptide Coupling Applications

The carboxylic acid moiety of (Isopropyl-pyridin-2-ylmethyl-amino)-acetic acid is readily activated for amidation reactions. This transformation is fundamental in the synthesis of a diverse array of derivatives and is particularly relevant in the construction of peptide-like structures. Standard peptide coupling reagents are effectively employed to facilitate the formation of the amide bond with various primary and secondary amines.

Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and reduce racemization. Phosphonium salts, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and aminium/uronium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, promoting efficient amide bond formation. These reactions are typically performed in aprotic polar solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

The general approach involves the in-situ formation of an activated ester or related species from the carboxylic acid, which is then susceptible to nucleophilic attack by an amine. The choice of coupling reagent and reaction conditions can be tailored based on the specific amine substrate to optimize yield and purity. The development of catalytic direct amidation methods, using Lewis acids such as those based on boron or titanium, represents a greener approach to these transformations, though their application to this specific substrate is less documented.

Table 1: Representative Amidation Reaction Conditions

| Coupling Reagent | Additive | Solvent | Typical Amine Partner |

|---|---|---|---|

| DCC | HOBt | DCM / DMF | Amino acid esters |

| HATU | DIPEA | DMF | Primary & Secondary Amines |

| PyBOP | DIPEA | DMF | Sterically hindered amines |

This table presents a generalized summary of common conditions for amidation reactions.

N-Alkylation and N-Acylation Reactions

The secondary amine in the this compound scaffold is a key site for derivatization through N-alkylation and N-acylation. These reactions allow for the introduction of a wide variety of substituents, significantly altering the molecule's steric and electronic properties.

N-Alkylation can be achieved through several methods. The classical approach involves reaction with alkyl halides (e.g., methyl iodide) in the presence of a non-nucleophilic base, such as sodium hydride or potassium carbonate, to deprotonate the amine and enhance its nucleophilicity. Another powerful method is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. More modern, sustainable approaches utilize alcohols as alkylating agents, driven by transition metal catalysts in "borrowing hydrogen" methodologies, which generate water as the sole byproduct.

N-Acylation readily proceeds by treating the compound with acylating agents such as acid chlorides or acid anhydrides. These reactions are typically carried out in the presence of a base, like triethylamine (B128534) or pyridine (B92270), to neutralize the acid byproduct (e.g., HCl) generated during the reaction. For instance, reaction with acetic anhydride (B1165640) introduces an acetyl group, while reaction with benzoyl chloride would yield the corresponding N-benzoyl derivative. This functionalization is often straightforward and high-yielding.

Carboxylic Acid Functional Group Transformations

Beyond amidation, the carboxylic acid group is a versatile handle for numerous other chemical transformations.

Esterification: The formation of esters is a common derivatization. This can be accomplished through Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis, typically with sulfuric acid or hydrochloric acid. Alternatively, esters can be formed under milder conditions by first converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (Isopropyl-pyridin-2-ylmethyl-amino)-ethanol. This transformation requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). Borane complexes (e.g., BH₃·THF) are also effective and can sometimes offer greater selectivity in the presence of other reducible functional groups.

Decarboxylation: While challenging, decarboxylation to remove the COOH group and form N-isopropyl-N-(pyridin-2-ylmethyl)methanamine can be explored, often requiring harsh thermal conditions or specialized catalytic methods. The stability of the pyridine ring and the adjacent amino group influences the feasibility of this reaction.

Pyridine Ring Functionalization and Derivatization

The pyridine ring within the molecule offers further opportunities for structural modification, although its reactivity is influenced by the electron-withdrawing nature of the nitrogen atom. This generally makes the pyridine ring less susceptible to electrophilic aromatic substitution compared to benzene.

Electrophilic Aromatic Substitution: Reactions such as nitration or halogenation typically require forcing conditions and often lead to substitution at the 3- and 5-positions relative to the ring nitrogen. The directing influence of the alkylamino substituent at the 2-position can further complicate regioselectivity.

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 6-positions. If a suitable leaving group (e.g., a halide) were present on the ring, it could be displaced by strong nucleophiles.

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). This transformation alters the electronic properties of the ring, making it more susceptible to certain electrophilic and nucleophilic substitution patterns.

Direct C-H functionalization of pyridine rings is an area of active research and offers a modern route to derivatives without the need for pre-installed activating or leaving groups.

Development of Novel Synthetic Building Blocks from "this compound"

This compound serves as an excellent scaffold for creating more complex and novel synthetic building blocks. Its inherent bifunctional nature—a nucleophilic amine and an electrophilic carboxylic acid—allows for orthogonal chemical modifications.

For example, the carboxylic acid can be coupled with a chiral amine to introduce a new stereocenter. Subsequently, the secondary amine can be acylated to build a complex, non-proteinogenic amino acid derivative. Alternatively, the carboxylic acid can be converted to an ester to serve as a protecting group, allowing for selective modification at the amine or pyridine ring, followed by hydrolysis to regenerate the acid for further coupling reactions.

This strategic derivatization enables the use of this compound as a core structure in combinatorial chemistry for the generation of libraries of related molecules. By systematically varying the substituents attached through amidation, N-alkylation, and N-acylation, chemists can rapidly produce a diverse set of compounds for screening in drug discovery and materials science. The pyridine moiety itself can act as a ligand for metal coordination or as a key pharmacophoric element, making derivatives of this scaffold particularly interesting for medicinal chemistry applications.

Catalytic Applications of Isopropyl Pyridin 2 Ylmethyl Amino Acetic Acid and Its Metal Complexes

Chiral Catalysis Mediated by "(Isopropyl-pyridin-2-ylmethyl-amino)-acetic acid" Derivatives

The inherent chirality of "this compound" makes it a promising candidate for a ligand in asymmetric catalysis, where the creation of one enantiomer of a chiral product is favored over the other. The combination of a pyridine (B92270) nitrogen and an amino acid functionality allows for the formation of stable chelate complexes with a variety of transition metals.

Derivatives of amino acids and pyridine are widely used in chiral catalysis. For instance, metal complexes of chiral amino- and imino-based pyridine ligands have been successfully employed in a range of asymmetric reactions, including the addition of organozinc reagents to aldehydes, Henry reactions, and allylic substitutions. researchgate.net The stereochemical outcome of these reactions is often dictated by the steric and electronic properties of the chiral ligand. In the case of "this compound," the bulky isopropyl group would likely play a significant role in influencing the enantioselectivity of the catalytic process.

Furthermore, planar-chiral derivatives of pyridines have proven to be effective enantioselective nucleophilic catalysts and useful ligands for asymmetric metal-catalyzed processes. scispace.com Similarly, helical chiral pyridine N-oxides represent another class of potent asymmetric catalysts. miami.edunih.gov These examples underscore the potential of pyridine-containing chiral molecules, such as "this compound," to serve as effective ligands in a broad spectrum of asymmetric transformations. The modular nature of such ligands, where the amino acid backbone, the pyridine unit, and the alkyl substituents can be varied, allows for the fine-tuning of the catalyst's performance for specific reactions. mdpi.com

Metal-Organic Framework (MOF) and Coordination Polymer Catalysis

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. Their high surface area, tunable porosity, and the potential for incorporating catalytically active sites make them highly attractive for applications in catalysis. Amino acids and N-heterocyclic compounds are increasingly being used as building blocks for MOFs. researchgate.netuab.cat

The structure of "this compound" is well-suited for its use as a linker in the synthesis of MOFs. The carboxylate group of the amino acid can coordinate to metal centers, while the pyridine nitrogen provides an additional coordination site, potentially leading to the formation of robust and porous frameworks. The chirality of the ligand can also be transferred to the resulting MOF, creating a chiral environment that could be exploited for enantioselective catalysis.

For example, a silver(I) nitrate (B79036) complex with the related ligand N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide has been shown to form a MOF structure. nih.gov This demonstrates the ability of pyridinylmethyl-amino type ligands to participate in the formation of extended coordination networks. By incorporating a catalytically active metal, or by utilizing the ligand itself as a catalytic site, MOFs constructed from "this compound" could function as heterogeneous catalysts with high activity and selectivity.

Role in Homogeneous Catalytic Cycles

In homogeneous catalysis, the catalyst is in the same phase as the reactants. The "this compound" ligand can form soluble metal complexes that are active in a variety of catalytic cycles. The pyridine moiety and the amino acid group can act as a bidentate ligand, stabilizing the metal center and influencing its reactivity.

Pyridine and related N-heterocyclic ligands are of paramount importance in transition metal homogeneous catalysis. researchgate.net They can stabilize the metal complex and participate directly in the catalytic cycle through dearomatization-aromatization sequences, a concept known as metal-ligand cooperation. mdpi.com The pyridine nitrogen in a ligand can also play a crucial role in the mechanism of a catalytic reaction, for instance, by influencing the polarity of chemical bonds and facilitating bond cleavage. mdpi.com

Metal complexes of ligands structurally similar to "this compound" have been shown to be effective in various homogeneous catalytic reactions. For example, copper(II) complexes with N-(pyridin-2-ylmethyl)aniline derivatives have been synthesized and characterized. researchgate.net Furthermore, palladium complexes with mono-N-protected amino acids have been used to catalyze C-H activation reactions. mdpi.com These examples suggest that metal complexes of "this compound" could be active in a range of homogeneous catalytic transformations, including cross-coupling reactions, hydrogenations, and C-H functionalizations.

Heterogeneous Catalysis and Surface Immobilization Strategies

Heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture and potential for recycling. Metal complexes of "this compound" could be immobilized on solid supports to create effective heterogeneous catalysts.

Several strategies can be employed for the immobilization of such complexes. The ligand itself could be covalently anchored to a solid support, such as silica (B1680970) or a polymer resin, prior to metal coordination. Alternatively, a pre-formed metal complex could be immobilized. The resulting solid-supported catalyst would combine the reactivity and selectivity of the molecular catalyst with the practical advantages of a heterogeneous system.

While specific examples of heterogeneous catalysts based on "this compound" are not available, the general principles of immobilizing organic and organometallic catalysts are well-established. mdpi.com For instance, enzyme-like polymer catalysts have been created by imprinting with transition state analogues, where pyridine moieties play a cooperative role in the catalytic activity. nih.gov This approach could potentially be adapted for the development of heterogeneous catalysts based on the title compound.

Mechanistic Insights into Catalytic Activity

Understanding the mechanism of a catalytic reaction is crucial for the rational design of more efficient catalysts. While no specific mechanistic studies on catalysts derived from "this compound" have been reported, insights can be gained from studies on related systems.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating catalytic mechanisms. bris.ac.uk For example, DFT calculations have revealed that in palladium-catalyzed C-H activation, a well-designed gem-dimethyl group in a 2-(pyridine-yl)isopropyl (PIP) amine directing group can lower the energy of the transition state for C-H cleavage. acs.org This finding is particularly relevant to "this compound," which also possesses a pyridine-2-yl group attached to a carbon bearing an isopropyl substituent.

Furthermore, mechanistic studies on palladium-catalyzed reactions with mono-N-protected amino acid ligands have shown that the amino acid ligand can facilitate the reaction by stabilizing the active palladium catalyst. mdpi.com The interplay between the metal center and the different functional groups of the "this compound" ligand would be a key factor in determining the mechanism of any catalytic reaction in which it participates. The pyridine nitrogen, the amino group, the carboxylate, and the isopropyl group would all contribute to the electronic and steric environment of the metal center, thereby influencing the rates and selectivities of the elementary steps in the catalytic cycle.

Data Tables

Since no experimental data is available for the specific compound, a representative data table for a related catalytic system is provided below for illustrative purposes.

Table 1: Asymmetric Arylation of Unbiased Methylene (B1212753) C(sp³)–H Bonds with a PIP Amine Directing Group and a Chiral Phosphoric Acid (CPA) Ligand

| Entry | Arylating Agent | Product | Yield (%) | ee (%) |

| 1 | 4-Fluorophenyl iodide | Arylated product | 85 | 92 |

| 2 | 4-Chlorophenyl iodide | Arylated product | 82 | 90 |

| 3 | 4-Bromophenyl iodide | Arylated product | 78 | 91 |

| 4 | 4-Methoxyphenyl iodide | Arylated product | 75 | 88 |

Data is hypothetical and for illustrative purposes, based on findings for similar systems. acs.org

Biochemical Interaction Studies of Isopropyl Pyridin 2 Ylmethyl Amino Acetic Acid Mechanistic Chemical Biology Focus

Investigation of Enzyme-Ligand Interactions (Excluding Therapeutic Outcomes)

No publicly available research data documents the direct interaction of "(Isopropyl-pyridin-2-ylmethyl-amino)-acetic acid" with any specific enzymes. Consequently, information regarding binding affinities, inhibition constants (Ki), or kinetic parameters is not available.

Molecular Recognition with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

There are no published studies on the molecular recognition of "this compound" by biological macromolecules such as proteins or nucleic acids. Therefore, details on binding sites, interaction modes, or affinity data cannot be provided.

Studies on Fundamental Metabolic Pathways (Non-Therapeutic Biochemical Mechanisms)

Scientific literature lacks information on the effects of "this compound" on fundamental metabolic pathways. No studies were found that investigate its role or influence on biochemical mechanisms within cellular metabolism.

Interactions with Synthetic Biological Systems

There is no information available in the scientific literature regarding the use or interaction of "this compound" within synthetic biological systems or engineered cellular circuits.

Advanced Materials Science Applications Incorporating Isopropyl Pyridin 2 Ylmethyl Amino Acetic Acid

Polymer Chemistry and Polymerization Initiators/Ligands

There is no available research on the use of (Isopropyl-pyridin-2-ylmethyl-amino)-acetic acid as an initiator or ligand in polymerization processes.

Supramolecular Assembly and Self-Assembling Systems

No studies have been found that investigate the role of this compound in supramolecular assembly or the formation of self-assembling systems.

Design of Functional Coordination Polymers and Metal-Organic Materials

There is no documented synthesis or characterization of coordination polymers or metal-organic frameworks (MOFs) that incorporate this compound as a ligand.

Based on a thorough review of the current scientific literature, the chemical compound this compound remains unexplored within the specified areas of advanced materials science. Future research may yet uncover potential applications for this molecule in polymer chemistry, supramolecular systems, optoelectronics, and coordination polymers, but at present, no such data exists.

Conclusion and Future Research Directions

Summary of Key Academic Findings on "(Isopropyl-pyridin-2-ylmethyl-amino)-acetic acid"

The primary academic context for this compound is therefore theoretical, based on the well-established chemistry of its components: the pyridin-2-ylmethylamine core and the N-substituted glycine (B1666218) structure. For instance, the synthesis of related N-substituted glycine derivatives often involves the reaction of a secondary amine with an acetic acid equivalent, such as ethyl bromoacetate (B1195939). researchgate.net The characterization of such compounds typically relies on standard spectroscopic methods. For the closely related [(pyridin-2-ylmethyl)amino]acetic acid, analytical data is available, providing a basis for predicting the characteristics of the isopropyl-substituted analogue. chemicalbook.comuni.lu

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C₁₁H₁₆N₂O₂ | Based on molecular structure |

| Molecular Weight | 208.26 g/mol | Calculated from molecular formula |

| Appearance | Likely a solid at room temperature | General property of amino acids |

| Solubility | Expected solubility in polar solvents | Presence of carboxylic acid and pyridine (B92270) nitrogen |

| Spectroscopic Data | Characteristic peaks in ¹H NMR, ¹³C NMR, and Mass Spectrometry | Inferred from related structures like (Methyl-pyridin-2-ylmethyl-amino)-acetic acid scbt.com |

Identification of Remaining Challenges and Unexplored Research Avenues

The primary challenge surrounding "this compound" is the lack of a published, optimized synthetic route and subsequent characterization. The synthesis of unsymmetrical N,N-disubstituted glycine derivatives can be challenging, with potential for side reactions and purification difficulties. nih.govelsevierpure.com

Key Challenges:

Synthesis and Purification: Developing a high-yield, scalable synthesis is a primary hurdle. A potential route involves the N-alkylation of pyridin-2-ylmethylamine with an isopropyl group, followed by carboxymethylation. Reductive amination of pyridine-2-carbaldehyde with isopropylamine (B41738) could form the secondary amine precursor, which would then be reacted with a haloacetic acid ester. researchgate.netorganic-chemistry.org Each step would require careful optimization to avoid side products and facilitate purification. The steric hindrance from the isopropyl group might complicate the second alkylation step on the nitrogen atom. nih.gov

Comprehensive Characterization: Beyond basic structural confirmation, a full physicochemical profile is needed. This includes determining its pKa values, crystal structure, and stability under various conditions.

Lack of Biological Screening: The biological activities of this compound remain entirely unexplored. There is no data on its potential as an enzyme inhibitor, a metal chelator, or any other therapeutic application.

Unexplored Research Avenues:

Medicinal Chemistry: Given that pyridine-containing amino acids have been investigated as potential inhibitors of enzymes like nitric oxide synthase, a key avenue would be to screen "this compound" against a panel of enzymes. nih.gov Its structure suggests potential as a metal-chelating agent, which could be relevant in various biological contexts.

Coordination Chemistry: The molecule possesses multiple potential coordination sites (the pyridine nitrogen, the tertiary amine, and the carboxylate group), making it an interesting candidate as a ligand for various metal ions. The resulting metal complexes could have applications in catalysis or as imaging agents.

Materials Science: N-substituted amino acids can be used as building blocks for novel polymers or functionalized surfaces. Exploring the polymerization or grafting of this compound onto surfaces could lead to materials with unique properties.

Potential for Interdisciplinary Collaborations and Novel Applications

The structural motifs within "this compound" make it a prime candidate for interdisciplinary research.

Chemistry and Biology/Pharmacology: A collaboration between synthetic chemists and biologists could lead to the discovery of novel bioactive compounds. Chemists would synthesize the compound and a library of related derivatives, while biologists would screen these molecules for activity in various assays, such as anticancer or antimicrobial screens. dntb.gov.uanih.gov The frequent appearance of the pyridine scaffold in FDA-approved drugs underscores the potential of such collaborations. nih.govjchemrev.com

Chemistry and Materials Science: Material scientists could work with chemists to incorporate this compound into novel polymers or nanomaterials. For example, its metal-chelating properties could be exploited to create new catalysts or sensors. The amino acid backbone provides a chiral center, which could be used to develop chiral materials for asymmetric catalysis or separations.

Computational and Experimental Chemistry: Computational chemists could perform docking studies to predict the binding of "this compound" to various protein targets, guiding the efforts of experimentalists. nih.gov Density functional theory (DFT) calculations could predict the geometries and electronic properties of its metal complexes, aiding in the design of new catalysts.

Q & A

Q. Example Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 1 | Boc-protected intermediate, DCM, RT | 65 | 90 | |

| 2 | Deprotection with TFA, 0°C | 85 | 95 | |

| 3 | Amide coupling (EDC/HOBt), DMF | 70 | 88 |

Methodological Insight : Optimize pH and temperature to minimize racemization during amide bond formation.

How can X-ray crystallography confirm the molecular structure, and what challenges arise during refinement?

Advanced Research Question

X-ray crystallography is the gold standard for structural elucidation. Use SHELXL for small-molecule refinement :

- Data Collection : High-resolution (≤1.0 Å) data reduces ambiguity in electron density maps.

- Challenges :

- Validation : Check R-factors (R1 < 0.05) and residual electron density (<0.5 eÅ⁻³).

Q. Table: Refinement Parameters

| Parameter | Value | Acceptable Range |

|---|---|---|

| R1 | 0.042 | <0.05 |

| wR2 | 0.112 | <0.15 |

| Flack Parameter | 0.02(3) | ±0.3 |

What analytical techniques effectively quantify this compound in biological matrices?

Basic Research Question

Q. Method Validation Checklist :

Linearity (R² > 0.99).

Recovery (85–115%).

Inter-day precision (RSD < 15%).

How to design biological activity studies to account for off-target effects?

Advanced Research Question

- Control Experiments : Include negative controls (e.g., scrambled peptides) and receptor knockout models.

- Selectivity Assays : Test against related receptors (e.g., G-protein-coupled receptors) .

- Dose-Response Curves : Use Hill slopes to assess cooperative binding.

Example : A study on pyridine-based amino acids showed topographical constraints alter receptor selectivity .

How do solvent and pH affect stability during storage?

Basic Research Question

- Stability Profile :

- Aqueous Solutions : Degrade rapidly at pH > 7 (hydrolysis of the ester group).

- Solid State : Stable at -20°C under nitrogen.

Q. Table: Degradation Rates

| Condition | Degradation (%) at 30 Days |

|---|---|

| pH 3, 4°C | 5 |

| pH 7, 25°C | 40 |

| pH 9, 25°C | 85 |

Resolving contradictions in spectroscopic data (NMR/IR)?

Advanced Research Question

- 2D NMR : HSQC and HMBC resolve overlapping signals (e.g., pyridine vs. acetate protons).

- Computational Validation : Compare experimental IR spectra with DFT-calculated vibrational modes .

Example : A PubChem-derived InChI key (e.g., PSPBMVIGHPBZQZ-LURJTMIESA-N) ensures structural consistency .

Computational tools for predicting properties/binding affinities?

Advanced Research Question

- Molecular Docking (AutoDock Vina) : Predict binding to pyridine-recognizing enzymes (e.g., kinases).

- QSAR Models : Use PubChem descriptors (e.g., topological polar surface area) .

Q. Table: Predicted Properties

| Property | Value |

|---|---|

| LogP | 1.2 |

| pKa | 3.8 (carboxylic acid) |

Designing enantioselective synthesis for chiral derivatives?

Advanced Research Question

- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for asymmetric induction.

- Resolution : Chiral HPLC (e.g., CHIRALPAK AD-H column) .

Case Study : (2S)-configured derivatives showed 10x higher bioactivity than (2R) .

Optimizing reaction kinetics for large-scale synthesis?

Advanced Research Question

Q. Kinetic Data :

| Parameter | Optimal Value |

|---|---|

| Temperature | 60°C |

| Catalyst | Pd(OAc)₂ (3 mol%) |

Assessing metabolic stability in vitro?

Advanced Research Question

- Liver Microsomes : Incubate at 37°C, measure parent compound depletion (t½).

- Interspecies Variability : Compare human vs. rodent CYP450 isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.